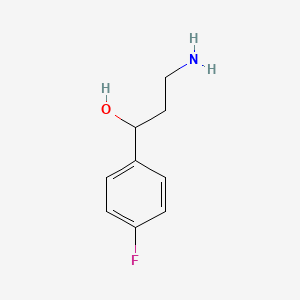

3-Amino-1-(4-fluorophenyl)propan-1-ol

描述

Context and Significance within Amino Alcohol Chemistry

Amino alcohols are a class of organic compounds that contain both an amine and a hydroxyl functional group. Their bifunctionality makes them versatile building blocks in organic synthesis and medicinal chemistry. The presence of both a hydrogen-bond donor (hydroxyl group) and a hydrogen-bond acceptor (amino group) allows them to interact with biological targets, making them common structural motifs in many pharmaceuticals and biologically active compounds.

The specific compound, 3-Amino-1-(4-fluorophenyl)propan-1-ol, is a 1,3-amino alcohol. The spatial relationship between the amino and hydroxyl groups is a key determinant of the molecule's conformational preferences and its utility in synthesis. The presence of a 4-fluorophenyl group is also significant. The fluorine atom can alter the electronic properties of the aromatic ring and can influence the compound's metabolic stability and binding interactions with biological targets, a strategy often employed in drug design.

Optically active 3-amino-1-arylpropan-1-ol derivatives are recognized as crucial intermediates for the synthesis of various pharmaceutical products. google.com For instance, compounds with a similar 3-amino-1-propan-1-ol backbone are core components of several well-known drugs. google.com The synthesis of enantiomerically pure forms of these compounds is of high importance, as different enantiomers of a chiral drug can have different pharmacological activities and metabolic fates.

Overview of Research Trajectories for this compound

Direct academic research focusing solely on this compound is somewhat limited in publicly accessible literature. However, its significance can be inferred from research on structurally related compounds and its inclusion in patents for the synthesis of chiral molecules. The primary research trajectory for this compound and its analogs is their use as chiral building blocks in asymmetric synthesis.

A key area of investigation for this class of compounds is the development of efficient and stereoselective synthetic methods. One patented method describes the asymmetric reduction of β-aminoketones in the presence of a spiroborate ester catalyst and a hydrogen donor to produce optically active 3-amino-1-propanol derivatives with high yield and optical purity. google.com This highlights the industrial and academic interest in accessing enantiomerically pure forms of these molecules.

Furthermore, the structural analog, 3-Amino-1-(4-chlorophenyl)propan-1-ol, has been identified as a valuable intermediate in the development of compounds targeting protein kinase pathways. This suggests a likely research trajectory for this compound in medicinal chemistry, where it can serve as a starting material for the synthesis of potential therapeutic agents, particularly in areas like oncology. The amino and hydroxyl groups provide handles for further chemical modifications, allowing for the creation of libraries of compounds for biological screening.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂FNO |

| Molecular Weight | 169.20 g/mol |

| CAS Number | 612532-52-2 |

Structure

3D Structure

属性

IUPAC Name |

3-amino-1-(4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWHMJZDJKWPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCN)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590983 | |

| Record name | 3-Amino-1-(4-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254967-36-7 | |

| Record name | 3-Amino-1-(4-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Amino 1 4 Fluorophenyl Propan 1 Ol

Strategies for Carbon-Carbon Bond Formation in the Propanol (B110389) Scaffold

The construction of the 1-arylpropanol backbone is a critical step in the synthesis of 3-amino-1-(4-fluorophenyl)propan-1-ol. A primary strategy for forming the requisite carbon-carbon bonds is the Mannich reaction. oarjbp.comnih.gov This three-component condensation reaction provides an efficient route to β-aminoketones, which are direct precursors to the target γ-aminoalcohols. scielo.br

In a typical approach, a ketone bearing an α-hydrogen (e.g., 4-fluoroacetophenone), a non-enolizable aldehyde (commonly formaldehyde), and a secondary amine (such as dimethylamine (B145610) hydrochloride) are condensed to form a β-aminoketone, known as a Mannich base. oarjbp.com This reaction effectively forges the C2-C3 bond of the propanol scaffold. The resulting 3-(dialkylamino)-1-(4-fluorophenyl)propan-1-one can then be readily converted to the target amino alcohol via reduction of the ketone. scielo.br

Another strategy involves aldol-type reactions where 4-fluorobenzaldehyde (B137897) is condensed with a two-carbon nucleophile, followed by subsequent elaboration to introduce the amino group. These methods establish the C1-C2 bond of the propanol framework early in the synthetic sequence. organic-chemistry.org

Precursor Design for this compound Synthesis

The choice of precursor is pivotal for an efficient synthesis. Key intermediates are designed to allow for the straightforward introduction of the amino and hydroxyl functionalities at the correct positions.

One effective class of precursors is derived from the Henry reaction (nitroaldol condensation). This involves the reaction of 4-fluorobenzaldehyde with a nitroalkane, such as nitroethane. The resulting nitroalcohol can be dehydrated to yield 1-(4-fluorophenyl)-2-nitropropene.

Subsequent reduction of this nitropropene intermediate allows for the simultaneous formation of both the amino group and the saturated propanol backbone. This can be achieved using various reducing agents, including catalytic hydrogenation or chemical reductants like lithium aluminum hydride (LAH). This approach is advantageous as it builds the complete carbon-nitrogen and carbon-oxygen framework from simple starting materials.

Catalytic hydrogenation is a versatile and widely used method in the synthesis of this compound, primarily for the reduction of carbonyl and nitro functionalities. google.comgoogle.com A common precursor for this approach is 3-amino-1-(4-fluorophenyl)propan-1-one. The carbonyl group of this β-aminoketone can be selectively reduced to the corresponding hydroxyl group using hydrogen gas in the presence of a metal catalyst. scielo.br

Commonly employed catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel. google.com The reaction conditions, such as hydrogen pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. For instance, the hydrogenation of o-fluoronitrobenzene derivatives to the corresponding aminophenols has been demonstrated with high conversion rates using a Pt/C catalyst. google.com This methodology offers a clean and efficient means of obtaining the final amino alcohol, often with minimal purification required.

| Precursor Type | Key Reaction | Reducing Agent/Catalyst | Resulting Functionality |

| β-Aminoketone | Carbonyl Reduction | H₂ / Pd/C, Pt/C, or Ra-Ni | Alcohol |

| Nitropropene | Nitro & Alkene Reduction | H₂ / Catalyst or LiAlH₄ | Amine & Saturated Alkane |

| Nitroketone | Nitro & Carbonyl Reduction | H₂ / Catalyst | Amine & Alcohol |

Stereoselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their absolute stereochemistry, making the development of stereoselective synthetic methods crucial. google.com For this compound, which contains a stereocenter at the C1 position, significant effort has been directed toward asymmetric synthesis to produce single enantiomers.

Asymmetric catalysis offers one of the most elegant and atom-economical approaches to synthesizing chiral alcohols. mdpi.com This is typically achieved through the enantioselective reduction of a prochiral ketone precursor, such as 3-amino-1-(4-fluorophenyl)propan-1-one.

A prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex, BH₃·DMS). researchgate.netwikipedia.org This system can deliver high enantiomeric excess (ee) for a wide range of ketones. mdpi.com

Furthermore, transition metal catalysts featuring chiral ligands are highly effective for asymmetric hydrogenation and transfer hydrogenation. researchgate.net Ruthenium complexes with chiral diamine and phosphine (B1218219) ligands, for example, can reduce β-aminoketones to the corresponding β-aminoalcohols with exceptional levels of enantioselectivity. researchgate.net

A patented method describes the asymmetric reduction of 3-chloro-1-(4-fluorophenyl)propan-1-one using a chiral spiroborate ester catalyst and a hydrogen donor like BH₃·DMS. google.comgoogle.com This process yields the chiral chlorohydrin, which is then converted to the final chiral amino alcohol. The data below illustrates the effectiveness of different catalysts in this type of transformation.

| Catalyst | Precursor | Yield (%) | Enantiomeric Excess (ee %) |

| Chiral Oxazaborolidine | Aryl Ketone | High | up to 100% |

| Ru-diamine Complex | β-Aminoketone | >95% | >99% |

| Spiroborate Ester | 3-chloro-1-(4-fluorophenyl)propan-1-one | ~85% | >95% |

An alternative strategy for controlling stereochemistry involves the use of a chiral auxiliary. researchgate.net A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to direct a subsequent reaction in a diastereoselective manner. After the desired stereocenter has been set, the auxiliary is removed.

For the synthesis of β-amino alcohols, methods derived from natural amino acids are common. nih.gov For instance, a chiral oxazolidinone, such as those developed by Evans, can be acylated with a suitable acid derivative. The resulting imide undergoes a diastereoselective aldol (B89426) or Mannich-type reaction to introduce the C2-C3 fragment and establish the desired stereochemistry. The final step involves the reductive cleavage of the auxiliary, which simultaneously unveils the amino alcohol functionality. While powerful, this method requires additional steps for the attachment and removal of the auxiliary compared to asymmetric catalysis. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving optimal outcomes in the synthesis of this compound requires meticulous control over various reaction parameters. The polarity of the solvent, reagent stoichiometry, and temperature profile are critical factors that significantly influence reaction kinetics, selectivity, and ultimately, the yield and purity of the final product.

Influence of Solvent Polarity on Reaction Kinetics and Selectivity

The choice of solvent is paramount in enzymatic kinetic resolutions and other synthetic steps. Solvent polarity can affect enzyme activity, stability, and enantioselectivity. In lipase-catalyzed reactions, non-polar organic solvents are often preferred as they tend to maintain the enzyme's active conformation.

For the lipase-catalyzed hydrolysis of fluorinated β-amino esters, diisopropyl ether (iPr₂O), a solvent of low polarity, has proven effective. mdpi.com Research on similar resolutions has also explored other solvents like 1,4-dioxane (B91453) and 2-methyl-2-butanol. The use of greener, eco-friendly solvents such as 2-methyltetrahydrofuran (B130290) (MeTHF) and cyclopentyl methyl ether (CPME) is also an area of increasing interest, as these solvents have been shown to support high lipase (B570770) stability and selectivity in the resolution of various alcohols. researchgate.net The polarity of the solvent can modulate the flexibility of the enzyme's active site, which in turn affects its ability to discriminate between enantiomers. For instance, more hydrophilic solvents can sometimes enhance the selectivity of certain lipases by altering the conformation of the enzyme's "lid." mdpi.com

Table 2: Effect of Solvent on Lipase-Catalyzed Reactions

| Reaction Type | Solvent | Observation | Reference |

| Kinetic Resolution of β-amino ester | Diisopropyl ether (iPr₂O) | High enantioselectivity (ee ≥99%) and good yields. | mdpi.com |

| Kinetic Resolution of 3-amino-3-phenylpropanoate esters | 1,4-Dioxane | High enantioselectivity (E > 200). | mdpi.com |

| General Lipase-catalyzed resolutions | 2-Methyltetrahydrofuran (MeTHF) | High enzyme stability and selectivity noted for alcohol resolutions. | researchgate.net |

Control of Reagent Stoichiometry and Temperature Profiles

Precise control over the molar ratios of reactants and the reaction temperature is crucial for maximizing product yield and minimizing side reactions. In amination reactions to form related compounds, such as the synthesis of 3-amino-1,2-propanediol (B146019) from 3-chloro-1,2-propanediol (B139630) and ammonia (B1221849), a significant excess of the aminating agent is often used. For example, an optimized molar ratio of ammonia to the chloropropanediol was found to be 15:1. researchgate.net This large excess helps to drive the reaction to completion and minimize the formation of secondary amine byproducts.

Temperature is another critical parameter. For the aforementioned amination, the optimal reaction temperature was determined to be 50°C. researchgate.net In the case of enzymatic resolutions, temperatures are typically maintained within the optimal functional range of the specific enzyme. For the lipase PSIM-catalyzed hydrolysis, a temperature of 45°C was employed. mdpi.com Temperature profiles can be complex; some processes may benefit from a segmented approach where the temperature is increased in stages to control the reaction rate and selectivity.

Table 3: Optimized Stoichiometry and Temperature for Amination (Analogous Synthesis)

| Reactants | Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 3-chloro-1,2-propanediol, Ammonia | 1:15 | 50 | 4 | 90 | 99.6 | researchgate.net |

| Racemic β-amino ester, H₂O, Et₃N | Substrate:H₂O:Et₃N | 45 | - | >48 | - | mdpi.com |

Considerations for Scalable Production of this compound

Transitioning the synthesis of this compound from laboratory-scale to industrial production introduces several challenges that must be addressed to ensure an efficient, safe, and cost-effective process.

Key considerations for scalable production include:

Process Safety and Robustness: Industrial-scale reactions require robust control over parameters like temperature and pressure to prevent runaway reactions. The handling of potentially hazardous reagents, such as metal hydrides or high-pressure gases, necessitates specialized equipment and stringent safety protocols.

Cost-Effectiveness: The cost of raw materials, catalysts, and solvents is a major factor. For enzymatic resolutions, the cost and reusability of the enzyme are critical. Immobilizing the enzyme on a solid support can facilitate its recovery and reuse, significantly improving the process economics.

Waste Minimization and Environmental Impact: "Green chemistry" principles are increasingly important in industrial synthesis. This involves selecting less hazardous solvents, minimizing waste streams through high-yield reactions, and developing efficient methods for catalyst and solvent recycling.

Purification and Isolation: Developing efficient and scalable purification methods, such as crystallization or distillation, is crucial for obtaining the final product with the required high purity. For chiral compounds, ensuring the removal of the unwanted enantiomer to meet pharmaceutical standards is a primary challenge.

Equipment and Infrastructure: The synthesis may require specialized reactors capable of handling specific temperatures, pressures, or corrosive materials. The infrastructure must support large-scale material handling, purification processes, and waste treatment.

A common industrial method for producing similar amino alcohols involves the catalytic hydrogenation of the corresponding amino ketone. This process often utilizes metal catalysts like palladium on carbon (Pd/C) under elevated pressure and temperature, which can be efficiently scaled for large-volume production. researchgate.net

Chemical Transformations and Derivative Synthesis of 3 Amino 1 4 Fluorophenyl Propan 1 Ol

Oxidative Modifications of the Hydroxyl Group in 3-Amino-1-(4-fluorophenyl)propan-1-ol

The secondary hydroxyl group in this compound can be oxidized to the corresponding ketone, 3-Amino-1-(4-fluorophenyl)propan-1-one. This transformation is a fundamental reaction in organic synthesis. The choice of oxidizing agent is crucial to ensure chemoselectivity, avoiding unwanted reactions with the amino group. Mild oxidizing agents are typically preferred for this purpose. The amino group is often protected prior to oxidation to prevent side reactions.

Commonly employed methods for the oxidation of secondary alcohols include Swern oxidation, Dess-Martin periodinane (DMP), and chromic acid-based reagents like pyridinium chlorochromate (PCC). These methods are effective in converting the secondary alcohol to a ketone functional group.

Table 1: Oxidative Modifications

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound (N-protected) | Dess-Martin Periodinane (DMP) | 3-(Protected-amino)-1-(4-fluorophenyl)propan-1-one | Oxidation |

| This compound (N-protected) | Swern Oxidation (Oxalyl chloride, DMSO, Et3N) | 3-(Protected-amino)-1-(4-fluorophenyl)propan-1-one | Oxidation |

| This compound (N-protected) | Pyridinium chlorochromate (PCC) | 3-(Protected-amino)-1-(4-fluorophenyl)propan-1-one | Oxidation |

Reductive Transformations of Related Precursors and Analogous Derivatives

This compound can be synthesized through the reduction of ketone or ester precursors. A key precursor is 3-amino-1-(4-fluorophenyl)propan-1-one. The reduction of the carbonyl group in this ketone yields the desired secondary alcohol. Reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. Sodium borohydride is a milder reagent and often preferred for its selectivity for ketones in the presence of other functional groups.

Similarly, the reduction of an ester, such as an ethyl 3-amino-3-(4-fluorophenyl)propanoate, with a strong reducing agent like LiAlH₄ will reduce the ester to the primary alcohol, which is a related but different structure. However, the synthesis of the target compound specifically involves the reduction of the corresponding ketone. prepchem.com

Table 2: Reductive Transformations

| Precursor | Reagent(s) | Product | Reaction Type |

| 3-Amino-1-(4-fluorophenyl)propan-1-one | Sodium Borohydride (NaBH₄) | This compound | Reduction |

| 3-Amino-1-(4-fluorophenyl)propan-1-one | Lithium Aluminum Hydride (LiAlH₄) | This compound | Reduction |

Nucleophilic Substitution Reactions at the Amino and Hydroxyl Centers

Both the amino and hydroxyl groups of this compound are nucleophilic and can participate in substitution reactions to form a variety of derivatives.

The primary amino group is a key site for derivatization, readily undergoing acylation and sulfonylation reactions.

Amide Synthesis: Amides are typically synthesized by reacting the amino group with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. sphinxsai.comnih.gov The reaction with an acyl chloride, for instance, is a straightforward method for forming the amide bond, usually carried out in the presence of a base to neutralize the HCl byproduct.

Sulfonamide Synthesis: Sulfonamides are formed by the reaction of the primary amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine or triethylamine. ekb.egijarsct.co.in This reaction is a standard procedure for synthesizing sulfonamide derivatives, which are a significant class of compounds in medicinal chemistry. nih.gov

Table 3: Amide and Sulfonamide Synthesis

| Reactant | Reagent | Product Type | General Product Structure |

| This compound | Acetyl chloride | Amide | N-(1-(4-fluorophenyl)-3-hydroxypropyl)acetamide |

| This compound | Benzoyl chloride | Amide | N-(1-(4-fluorophenyl)-3-hydroxypropyl)benzamide |

| This compound | p-Toluenesulfonyl chloride | Sulfonamide | N-(1-(4-fluorophenyl)-3-hydroxypropyl)-4-methylbenzenesulfonamide |

| This compound | Methanesulfonyl chloride | Sulfonamide | N-(1-(4-fluorophenyl)-3-hydroxypropyl)methanesulfonamide |

Alkylation of the primary amino group can lead to secondary or tertiary amines. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. A method for selective mono-N-alkylation of 3-amino alcohols has been developed that utilizes 9-borabicyclo[3.3.1]nonane (9-BBN). nih.govorganic-chemistry.org This method relies on the formation of a stable chelate between the amino alcohol and 9-BBN, which serves to both protect and activate the amine group for selective reaction with an alkylating agent, such as an alkyl halide. nih.govorganic-chemistry.org This approach allows for the synthesis of mono-N-alkylated derivatives in high yields. organic-chemistry.org

Table 4: Alkylation of the Amino Group

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | 1. 9-BBN; 2. Base; 3. Methyl Iodide (CH₃I) | 3-(Methylamino)-1-(4-fluorophenyl)propan-1-ol | Selective N-Alkylation |

| This compound | 1. 9-BBN; 2. Base; 3. Ethyl Bromide (CH₃CH₂Br) | 3-(Ethylamino)-1-(4-fluorophenyl)propan-1-ol | Selective N-Alkylation |

Acid-Base Chemistry and Formation of Ammonium Salts

The primary amino group imparts basic properties to the molecule, allowing it to react with acids to form ammonium salts. This is a common strategy to enhance the aqueous solubility and crystalline nature of amine-containing compounds. Treatment of this compound with acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) will protonate the amino group to form the corresponding ammonium salt (e.g., this compound hydrochloride). The formation of labile quaternary ammonium salts can also be a strategy for creating prodrugs. google.com

Table 5: Ammonium Salt Formation

| Reactant | Acid | Product Salt |

| This compound | Hydrochloric Acid (HCl) | 3-Ammonio-1-(4-fluorophenyl)propan-1-ol chloride |

| This compound | Sulfuric Acid (H₂SO₄) | 3-Ammonio-1-(4-fluorophenyl)propan-1-ol sulfate or bisulfate |

| This compound | Acetic Acid (CH₃COOH) | 3-Ammonio-1-(4-fluorophenyl)propan-1-ol acetate |

Aromatic Electrophilic Substitution on the 4-Fluorophenyl Ring

The 4-fluorophenyl ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. The fluorine atom is an ortho-, para-directing group but is deactivating due to its high electronegativity. The 3-amino-1-hydroxypropyl substituent at position 1 is generally considered to be deactivating due to the electron-withdrawing inductive effect of the oxygen and nitrogen atoms, especially if the amino group is protonated under acidic reaction conditions.

The directing effects of the two substituents must be considered. The fluorine atom directs incoming electrophiles to the positions ortho to it (positions 3 and 5). The alkylamino chain also directs ortho and para. Given that the para position is occupied, it directs to the positions ortho to the point of attachment (positions 2 and 6). The combined effect suggests that substitution is most likely to occur at the positions ortho to the fluorine atom (positions 3 and 5 on the ring), which are meta to the propanolamine side chain. Typical electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions, though the deactivated nature of the ring may require harsh conditions.

Table 6: Aromatic Electrophilic Substitution

| Reaction Type | Reagent(s) | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-Amino-1-(2-fluoro-5-nitrophenyl)propan-1-ol |

| Bromination | Br₂, FeBr₃ | 3-Amino-1-(3-bromo-4-fluorophenyl)propan-1-ol |

| Chlorination | Cl₂, AlCl₃ | 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol |

Regioselectivity Influences of the Fluorine Atom

The fluorine atom at the para-position (C4) of the phenyl ring significantly influences the reactivity and regioselectivity of the aromatic scaffold. Fluorine exerts a dual electronic effect: it is strongly electron-withdrawing through the sigma bond network (inductive effect, -I) and weakly electron-donating through its lone pairs into the pi-system (mesomeric effect, +M).

Inductive Effect (-I): The high electronegativity of fluorine powerfully withdraws electron density from the aromatic ring, deactivating it towards electrophilic aromatic substitution. This makes reactions like nitration or Friedel-Crafts acylation on the phenyl ring more difficult compared to an unsubstituted benzene ring.

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be delocalized into the ring, directing incoming electrophiles to the ortho and para positions. However, due to the strong deactivating inductive effect, this influence is less pronounced than for other halogens.

In the context of nucleophilic aromatic substitution (SNAr), the fluorine atom's strong electron-withdrawing nature activates the ring, particularly the ipso and para positions, to attack by strong nucleophiles. This property, however, is less commonly exploited when the molecule is used as a building block where the amine and alcohol groups are the primary reaction sites. The main strategic value of the fluorine atom often lies in its ability to modulate the physicochemical properties of the final molecule, such as lipophilicity, metabolic stability, and binding affinity, which is a key consideration in medicinal chemistry. chemistryviews.org

Strategic Use of this compound as a Building Block in Complex Chemical Synthesis

This compound is recognized as a valuable chiral building block for synthesizing a variety of fine chemicals, physiologically active substances, and pharmaceutical intermediates. google.com Its bifunctional nature, possessing both a nucleophilic amine and an alcohol, allows for sequential or selective reactions to construct more elaborate molecules. Optically active versions of this compound are particularly crucial for the stereoselective synthesis of chiral drugs. google.com The incorporation of fluorine is a strategic element used to enhance the properties of the target molecule, including its metabolic stability and transport characteristics. chemistryviews.org

The structure of this compound serves as a ready-made template for the phenylpropanolamine scaffold, which is central to a number of important pharmaceutical agents. Its primary application is in the synthesis of selective serotonin (B10506) reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs). For example, it is a key intermediate in the synthesis of compounds like (R)-fluoxetine, (R)-atomoxetine, and (R)-nisoxetine. google.com The synthesis typically involves N-alkylation or N-arylation at the amino group and etherification or other modifications at the hydroxyl group to complete the target drug structure.

Beyond this well-established role, the compound is a versatile starting material for creating other organic scaffolds. The primary amine can be transformed into amides, sulfonamides, or imines, while the hydroxyl group can be converted into esters, ethers, or halides, enabling its integration into a wide array of molecular frameworks, including heterocyclic systems and other complex structures designed for biological evaluation. nih.gov

The functional groups of this compound make it suitable for applications in peptide chemistry and the design of prodrugs.

Peptide Coupling: The primary amino group of the molecule can act as a nucleophile in standard peptide coupling reactions. google.com It can be acylated by an N-protected amino acid or a peptide whose carboxyl group has been activated (e.g., as an active ester or using coupling reagents like DCC or HATU). This reaction forms an amide bond, effectively capping a peptide chain or linking it to the fluorophenylpropanol moiety.

Prodrug Design: Amino acids and related structures are frequently used as "promoieties" in prodrug design to enhance the pharmaceutical properties of a parent drug, such as solubility or bioavailability. nih.gov The structure of this compound can be utilized in a similar fashion. A drug can be covalently attached to the amino or hydroxyl group. For instance, creating an ester linkage at the hydroxyl group can produce a prodrug that is later hydrolyzed in vivo to release the active pharmaceutical ingredient. The amino acid-like character of the molecule may also allow it to interact with amino acid or peptide transporters, potentially improving absorption and targeted delivery. nih.gov

This compound is an effective nucleophile for the derivatization of inorganic polymer scaffolds like hexachlorocyclotriphosphazene (N3P3Cl6). This core is a six-membered ring of alternating phosphorus and nitrogen atoms, with two reactive chlorine atoms on each phosphorus atom that are susceptible to nucleophilic substitution.

As a bifunctional reagent containing both an amino (-NH2) and a hydroxyl (-OH) group, its reaction with cyclotriphosphazenes can lead to several distinct structural motifs depending on the reaction conditions and stoichiometry. The higher nucleophilicity of the amino group typically leads to its initial reaction with a P-Cl bond. The subsequent reaction can involve the hydroxyl group, leading to intramolecular or intermolecular cyclization products.

Key substitution pathways include:

Spirocyclic Derivatives: Intramolecular attack of the hydroxyl group onto the same phosphorus atom to which the amino group is attached displaces the second chlorine atom, forming a stable five-membered ring fused to the phosphazene core. This is known as a spiro arrangement. researchgate.nettandfonline.com

Ansa Derivatives: If the hydroxyl group attacks an adjacent phosphorus atom on the phosphazene ring, it forms a bridged structure known as an ansa macrocycle. researchgate.net

Bridged Derivatives: In intermolecular reactions, the amino alcohol can act as a linker between two separate cyclotriphosphazene rings, forming open-chain or bridged structures. researchgate.net

The specific product formed can be influenced by the nature of other substituents already present on the cyclotriphosphazene ring. researchgate.net These reactions demonstrate the utility of this compound in creating complex inorganic-organic hybrid molecules with potential applications in materials science and medicinal chemistry. researchgate.netmdpi.com

Table 1: Potential Substitution Products from the Reaction of an Amino Alcohol with a Substituted Cyclotriphosphazene (N₃P₃Cl₅R)

| Product Type | Description | Resulting Structure |

|---|---|---|

| Single-Bridged | Formed via an intermolecular route where the amino alcohol links two phosphazene units. | P-NH-(CH₂)₃-OH (on one ring) or P-NH-(CH₂)₃-O-P (linking two rings) |

| Mono-Ansa | Intramolecular cyclization where the -NH₂ and -OH groups bind to adjacent phosphorus atoms. | A macrocyclic loop across two P atoms. |

| Mono-Spiro | Intramolecular cyclization where the -NH₂ and -OH groups bind to the same phosphorus atom. | A five-membered ring fused to a single P atom. |

Stereochemical Investigations of 3 Amino 1 4 Fluorophenyl Propan 1 Ol

Importance of Chirality in Amino Alcohol Derivatives

Chirality is a fundamental property in medicinal chemistry and pharmacology, as biological systems—composed of chiral entities like amino acids and sugars—are inherently stereoselective. nih.gov The production and analysis of single-enantiomer drug intermediates and active pharmaceutical ingredients have become increasingly crucial in the pharmaceutical industry. nih.gov Chiral amino alcohols are significant structural motifs found in a wide array of pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn They also serve as essential chiral ligands and auxiliaries in asymmetric catalysis. westlake.edu.cnfrontiersin.org

The significance of chirality stems from the fact that enantiomers of a compound can interact differently with chiral biological targets such as enzymes and receptors. This differential interaction can lead to one enantiomer producing a desired therapeutic effect while the other may be inactive, less active, or even responsible for adverse effects. nih.gov Therefore, controlling the stereochemistry of amino alcohol derivatives is paramount to ensure the safety and efficacy of drug products. nih.gov The development of methods to produce single enantiomers, either through chemical synthesis or biocatalysis, is a primary focus in modern drug development. nih.gov Enzyme-catalyzed reactions, for instance, are often highly enantioselective and regioselective, offering an efficient route to chirally pure compounds. nih.gov

Influence of Stereochemistry on Molecular Interactions and Recognition

The specific three-dimensional structure of each enantiomer of a chiral molecule like 3-Amino-1-(4-fluorophenyl)propan-1-ol directly governs how it interacts with its environment, particularly with other chiral molecules such as biological receptors. utwente.nl This molecular recognition is mediated by a variety of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and ionic interactions. utwente.nl The precise spatial arrangement of functional groups determines the strength and nature of these interactions.

The spatial orientation of the amino (-NH2) and hydroxyl (-OH) groups in amino alcohol derivatives is critical for forming hydrogen bonds, which are key to molecular recognition. arxiv.org The relative stereochemistry between adjacent stereocenters can favor the formation of intramolecular hydrogen bonds, where the bond exists within the same molecule. acs.org This internal bonding can effectively "hide" the hydrogen bond donors and acceptors from the surrounding solvent or potential binding partners, thereby altering the molecule's physicochemical properties like solubility and cell permeability. acs.org

For example, studies on other chiral molecules have shown that a trans stereochemical relationship between functional groups can favor a strong intramolecular hydrogen bond, leading to a more rigid, compact conformation. acs.org Conversely, the corresponding cis-isomer may lack this interaction, resulting in a more flexible structure where the functional groups are available for intermolecular hydrogen bonding. acs.orgresearchgate.net The strength of intramolecular hydrogen bonds in amino alcohols is influenced by a delicate balance of electrostatic interactions, steric effects, and van der Waals forces. arxiv.org This stereochemistry-dependent ability to form or forgo intramolecular hydrogen bonds has crucial consequences on the geometry and stability of molecular aggregates and complexes. researchgate.net

Enantioselectivity in target engagement refers to the preferential binding of one enantiomer over the other to a chiral receptor or enzyme active site. Biological systems are highly stereoselective, and thus the interaction with a chiral drug is often specific to one enantiomer. nih.gov This selectivity arises because the binding site of a biological target is itself chiral, creating a diastereomeric interaction with the chiral molecule that has a different energy level for each enantiomer.

The synthesis of chiral amino alcohols with high stereoselectivity is crucial because these compounds are important building blocks for many pharmaceuticals. frontiersin.org Reductive amination of carbonyl compounds using engineered Amine Dehydrogenases (AmDHs) is one method that can produce chiral amino alcohols with very high enantioselectivity (>99% ee), highlighting the potential of biocatalysis in achieving desired stereochemical outcomes for effective target engagement. frontiersin.org

Methodologies for Assessing Enantiomeric Purity

Determining the enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is essential in the development of chiral drugs and catalysts. nih.govresearchgate.net Several analytical techniques have been developed for the stereochemical analysis of chiral amines and amino alcohols. nsf.gov

Common methods include:

High-Performance Liquid Chromatography (HPLC): This is a widely used technique that employs chiral stationary phases (CSPs) to separate enantiomers. Some amino acid derivatives can be separated directly on chiral HPLC columns, often requiring a chromophoric group for UV detection. cat-online.com

Gas Chromatography (GC): Similar to HPLC, GC can separate enantiomers using a chiral column. The amino alcohols are often derivatized before analysis. cat-online.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral solvating agents or chiral derivatizing agents can be used to create diastereomeric environments for the enantiomers, resulting in distinguishable signals in the NMR spectrum. researchgate.net The integration values of these signals can be used to determine the enantiomeric excess. researchgate.net

Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light. nsf.gov Schiff base formation between an amino alcohol and a probe molecule can induce a distinct CD signal that correlates to the absolute configuration and enantiomeric composition of the analyte. nsf.gov

Fluorescence-Based Assays: These methods rely on the formation of fluorescent diastereomeric complexes between the enantiomers and a chiral fluorescent ligand. nih.gov The differential fluorescence intensity or wavelength allows for the determination of the amount of each enantiomer in a mixture with high sensitivity. nih.govresearchgate.net

The following table summarizes these methodologies:

| Methodology | Principle | Key Features | Reference |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Widely applicable; direct and indirect methods available. | cat-online.com |

| Chiral GC | Separation of volatile, derivatized enantiomers on a chiral column. | High resolution; requires derivatization. | cat-online.com |

| NMR Spectroscopy | Use of chiral auxiliaries to induce chemical shift differences between enantiomers. | Provides structural information; can be used for absolute configuration. | researchgate.net |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light by chiral molecules. | Sensitive chiroptical method; can be adapted for high-throughput screening. | nsf.gov |

| Fluorescence Assay | Formation of diastereomeric complexes with distinct fluorescent properties. | High sensitivity and robustness; suitable for high-throughput screening. | nih.govresearchgate.net |

Stereochemical Control in the Synthesis of this compound and its Analogs

Achieving stereochemical control during the synthesis of chiral molecules is a central challenge in organic chemistry. For this compound and its analogs, this involves employing asymmetric synthesis strategies to favor the formation of one specific stereoisomer. The development of such methods is crucial for producing enantiomerically pure compounds for pharmaceutical applications. westlake.edu.cn

Synthetic routes toward enantiopure amino alcohols have traditionally relied on derivatization from the "chiral pool" of naturally occurring amino acids. diva-portal.org However, modern approaches focus on asymmetric synthesis, which can be broadly divided into two strategies: introducing the amino alcohol functionality onto a pre-existing carbon skeleton or forming a new carbon-carbon bond while simultaneously establishing the stereogenic centers. diva-portal.org

Key strategies for stereochemical control include:

Catalytic Asymmetric Reduction: The reduction of a prochiral ketone precursor is a common method. The use of chiral catalysts or reducing agents can deliver the desired enantiomer of the alcohol with high enantioselectivity.

Asymmetric Mannich-type Reactions: The nucleophilic addition of enolates to imines can afford amino alcohols with high enantioselectivity and diastereoselectivity. diva-portal.org

Sharpless Asymmetric Aminohydroxylation: This method allows for the direct conversion of alkenes into enantiomerically enriched β-amino alcohols using a chiral catalyst. diva-portal.org

Hydrogen-Borrowing Alkylation: This catalytic method can form C-C bonds using enantiopure 1,2-amino alcohols derived from amino acids, preserving the stereochemical integrity at the amine center through the use of a bulky nitrogen-protecting group. nih.gov

Radical Polar Crossover Strategy: A chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines has been developed for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn This approach efficiently constructs adjacent chiral centers from readily available starting materials. westlake.edu.cn

The choice of synthetic strategy often depends on the specific target molecule, the desired stereoisomer, and the availability of starting materials. These advanced synthetic methods enable the efficient construction of complex chiral molecules like this compound with a high degree of stereochemical precision. westlake.edu.cn

Mechanistic Elucidation of Biological Interactions of 3 Amino 1 4 Fluorophenyl Propan 1 Ol and Its Analogs

Molecular Target Engagement Studies

The interaction of 3-Amino-1-(4-fluorophenyl)propan-1-ol and its analogs with biological targets is a critical determinant of their pharmacological effects. These interactions are governed by a combination of factors including the compound's three-dimensional structure, electronic properties, and the specific microenvironment of the binding site on the macromolecule.

Research into the biological activity of 3-amino-1-propanol derivatives has revealed their potential to interact with a variety of enzymes and receptors. While direct binding data for this compound on a wide range of targets is not extensively documented in publicly available literature, studies on structurally related compounds provide valuable insights into its potential molecular targets.

Analogs of this compound have shown significant affinity for monoamine transporters, which are critical in regulating neurotransmitter levels in the brain. For instance, a study on ester analogues of (±)3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-1-phenylpropan-1-ol demonstrated high affinity for the dopamine transporter (DAT), with binding affinities (Ki) ranging from 4.3 to 51 nM. This same study showed lower, yet still notable, affinity for the serotonin (B10506) transporter (SERT) and norepinephrine transporter (NET).

| Compound Analog | Target | Binding Affinity (Ki) in nM |

| Ester analogue of (±)3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-1-phenylpropan-1-ol | DAT | 4.3 - 51 |

| SERT | >1000 | |

| NET | >1000 |

This table presents binding affinity data for an analog of this compound, illustrating the potential for this structural class to interact with monoamine transporters.

Furthermore, the 3-amino-1-propanol scaffold is a key intermediate in the synthesis of various pharmaceutical agents, including the antidepressant duloxetine, which is a potent inhibitor of both serotonin and norepinephrine reuptake. This suggests that this compound could potentially exhibit similar interactions with these transporters.

The binding of small molecules like this compound to biological macromolecules is driven by a variety of non-covalent interactions. Among these, hydrogen bonding and hydrophobic interactions play a pivotal role in determining the affinity and specificity of the binding.

The amino and hydroxyl groups of the propanolamine chain are capable of forming hydrogen bonds with appropriate donor and acceptor residues in the binding pocket of a protein. These directional interactions are crucial for the precise orientation of the ligand within the binding site.

The 4-fluorophenyl group is a key contributor to hydrophobic interactions. The fluorine atom, despite its high electronegativity, is relatively small and can participate in favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket. The introduction of fluorine can also influence the electronic properties of the phenyl ring, potentially modulating pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Modulation of Enzyme Activity by this compound

While specific studies detailing the direct modulation of enzyme activity by this compound are limited, the structural features of this compound suggest potential interactions with certain classes of enzymes, particularly those that recognize small amino-containing molecules.

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. DPP-4 inhibitors are an important class of drugs for the treatment of type 2 diabetes. Many DPP-4 inhibitors are substrate-based and act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrates.

The structure of this compound, with its primary amine, bears some resemblance to the N-terminal portion of the natural substrates of DPP-4, which typically have a proline or alanine residue at the P1 position. This structural similarity suggests that it could potentially act as a competitive inhibitor of DPP-4. The amino group could interact with the key acidic residues in the S1 subsite of the DPP-4 active site, such as Glu205 and Glu206, while the fluorophenyl group could occupy the S2 subsite, forming hydrophobic interactions.

Allosteric modulation represents a sophisticated mechanism of regulating protein function, where a modulator binds to a site distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. The serotonin transporter (SERT) is a well-known target for allosteric modulation.

While there is no direct evidence of this compound acting as an allosteric modulator of SERT, studies on related compounds and the known pharmacology of SERT suggest this as a possibility. Allosteric modulators of SERT can either enhance (positive allosteric modulators, or PAMs) or inhibit (negative allosteric modulators, or NAMs) the transport of serotonin. The binding of an allosteric modulator can influence the affinity of the orthosteric ligand (serotonin or an inhibitor) or affect the conformational changes required for the transport cycle. The 4-fluorophenyl moiety of this compound could potentially interact with an allosteric binding site on SERT, influencing its function.

Receptor Function Modulation by this compound and Related Structures

The ability of this compound and its analogs to modulate receptor function is another important aspect of their biological profile. As with enzyme interactions, the specific receptor targets are likely determined by the compound's structural and electronic features.

Based on the affinity of its analogs for monoamine transporters, it is plausible that this compound could also interact with receptors that are part of the monoaminergic systems, such as dopamine, serotonin, and adrenergic receptors. The nature of this interaction, whether as an agonist, antagonist, or modulator, would depend on the specific receptor subtype and the binding mode of the compound. For example, the aforementioned study on a complex analog of this compound also demonstrated binding to sigma-1 receptors, indicating a potential for polypharmacology within this chemical class.

Investigation of Functional Selectivity in Signaling Pathways

There is currently no available research that investigates the functional selectivity of this compound in any signaling pathway. Scientific inquiry into whether this compound acts as an agonist, antagonist, or biased agonist at any receptor, and its subsequent effect on downstream signaling cascades, has not been documented in published studies.

Structure-Activity Relationship (SAR) Studies for Biological Effects

A critical component of drug discovery and development, Structure-Activity Relationship (SAR) studies for this compound, are not present in the current body of scientific literature. This includes a lack of data on how modifications to its chemical structure would alter its biological activity.

Influence of the Fluorine Atom on Binding Affinity and Metabolic Stability

While the introduction of a fluorine atom into a molecule is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, no studies have been published that specifically examine this for this compound. Research on how the fluorine atom at the para position of the phenyl ring influences this compound's interaction with biological targets or its metabolic profile is not available.

Impact of Amine and Hydroxyl Group Modifications on Interaction Profiles

The amine and hydroxyl groups are key functional groups that are expected to play a significant role in the biological interactions of this compound. However, there is no published research that details the effects of modifying these groups on the compound's interaction profiles with any biological targets.

Advanced Analytical and Computational Methodologies for 3 Amino 1 4 Fluorophenyl Propan 1 Ol Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the initial identification and structural verification of 3-Amino-1-(4-fluorophenyl)propan-1-ol.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework by mapping the chemical environment of each hydrogen and carbon atom.

In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons. Their chemical shifts (δ) are indicative of the local electronic environment, the multiplicity (splitting pattern) reveals the number of adjacent protons, and the integration value represents the relative number of protons for each signal. For this compound, the aromatic protons on the fluorophenyl ring typically appear as distinct multiplets in the downfield region (around 7.0-7.4 ppm) due to the electron-withdrawing nature of the fluorine atom and the aromatic ring current. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is also a key diagnostic signal.

¹³C NMR spectroscopy, often performed with broadband proton decoupling, shows a single peak for each chemically unique carbon atom. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton. science.govmiamioh.edu The carbon atoms of the fluorophenyl ring exhibit characteristic shifts, with their exact positions influenced by the strong electronegativity of the fluorine substituent, which also introduces C-F coupling.

A combination of 1D (¹H, ¹³C) and 2D NMR techniques (like COSY, HSQC, and HMBC) allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and constitution of the molecule. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-H (ortho to F) | ~ 7.35 (t) | Aromatic C-F | ~ 162 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-H (meta to F) | ~ 7.05 (t) | Aromatic C-CH(OH) | ~ 140 (d, ⁴JCF ≈ 3 Hz) |

| CH(OH) | ~ 4.80 (dd) | Aromatic CH (ortho to F) | ~ 128 (d, ²JCF ≈ 8 Hz) |

| CH₂-N | ~ 2.90 (m) | Aromatic CH (meta to F) | ~ 115 (d, ³JCF ≈ 21 Hz) |

| CH₂-C(OH) | ~ 1.85 (m) | CH(OH) | ~ 72 |

| NH₂ | Variable | CH₂-N | ~ 45 |

| OH | Variable | CH₂-C(OH) | ~ 40 |

Note: Predicted values are based on typical ranges for similar functional groups and structures. Actual experimental values may vary depending on solvent and other conditions. (d=doublet, t=triplet, dd=doublet of doublets, m=multiplet, J=coupling constant).

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to assess its purity. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as its protonated form, [M+H]⁺. The high resolution of modern mass spectrometers allows for the determination of the exact mass, which can be used to confirm the elemental composition (C₉H₁₂FNO).

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways include the neutral loss of water (H₂O) from the protonated molecule, as well as cleavage of the carbon-carbon bonds adjacent to the hydroxyl and amino groups. unito.itnih.govmdpi.com These fragmentation patterns are crucial for distinguishing it from structural isomers and for identifying related impurities.

Table 2: Expected ESI-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure/Fragment | Description |

|---|---|---|

| 170.1 | [M+H]⁺ | Protonated molecular ion |

| 152.1 | [M+H - H₂O]⁺ | Loss of water from the alcohol |

| 125.1 | [FC₆H₄CH(OH)]⁺ | Benzylic cleavage |

| 44.0 | [CH₂CH₂NH₂]⁺ | Cleavage between C1 and C2 |

Chromatographic Methods for Purity and Enantiomeric Resolution

Chromatography is essential for both assessing the chemical purity of this compound and for separating its stereoisomers.

As this compound possesses a stereocenter at the carbon bearing the hydroxyl group, it exists as a pair of enantiomers, (R) and (S). Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for resolving these enantiomers. nih.gov This separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of amino alcohols. mdpi.com The choice of mobile phase, typically a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal resolution. Method development involves optimizing the mobile phase composition, flow rate, and column temperature to maximize the separation factor (α) and resolution (Rs) between the enantiomeric peaks. chromatographytoday.comresearchgate.net

Table 3: Example Chiral HPLC Method Parameters for Enantiomeric Resolution

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Immobilized Amylose or Cellulose Phenylcarbamate derivative (e.g., Chiralpak® series) |

| Column Dimensions | e.g., 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) with a basic additive (e.g., 0.1% Diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

X-Ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netthieme-connect.de This technique requires a single, high-quality crystal of the compound. When applied to an enantiomerically pure sample of this compound or a suitable crystalline derivative, it can unambiguously assign the (R) or (S) configuration.

The analysis of diffraction data from a non-centrosymmetric space group allows for the determination of the absolute structure by measuring the effects of anomalous dispersion. ed.ac.ukresearchgate.net The Flack parameter is a key value derived from the data; a value close to 0 confirms that the assigned stereochemistry is correct, while a value near 1 indicates that the inverted structure is the true one. nih.gov Beyond absolute configuration, X-ray crystallography provides precise data on bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state and detailing intermolecular interactions such as hydrogen bonding. nih.gov

Table 4: Typical Data Obtained from X-Ray Crystallographic Analysis

| Parameter | Information Provided |

|---|---|

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit in the crystal |

| Atomic Coordinates (x, y, z) | Precise 3D position of each atom in the molecule |

| Bond Lengths & Angles | Molecular geometry |

| Torsion Angles | Conformation of the molecule |

| Flack Parameter | Indicator of absolute stereochemistry |

Computational Chemistry Approaches in this compound Research

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful complement to experimental techniques in the study of this compound. siftdesk.orgnih.gov These theoretical calculations can provide deep insights into the molecule's intrinsic properties.

Key applications include:

Conformational Analysis: DFT calculations can be used to identify the lowest energy conformations (rotamers) of the molecule in the gas phase or in solution, providing information about the preferred spatial arrangement of the amino, hydroxyl, and fluorophenyl groups.

Spectroscopic Prediction: Theoretical calculations can predict NMR chemical shifts, which can be compared with experimental data to aid in and confirm spectral assignments. researchgate.net

Electronic Property Analysis: DFT can be used to calculate electronic properties such as the molecular electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and dipole moment. researchgate.net This information is valuable for understanding the molecule's reactivity and potential intermolecular interactions.

These computational approaches allow researchers to rationalize experimental findings and to predict properties that may be difficult to measure directly, thus guiding further experimental design. mdpi.com

Table 5: Applications of Computational Chemistry in Studying this compound

| Computational Method | Objective/Information Gained |

|---|---|

| Density Functional Theory (DFT) Geometry Optimization | Prediction of stable molecular conformations, bond lengths, and angles. |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic transitions to predict UV-Vis spectra. |

| Gauge-Including Atomic Orbital (GIAO) NMR Calculations | Prediction of ¹H and ¹³C NMR chemical shifts to aid in structural assignment. |

| Natural Bond Orbital (NBO) Analysis | Investigation of intramolecular hydrogen bonding and other electronic interactions. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. ekb.eg This methodology is instrumental in drug discovery and medicinal chemistry for predicting the binding affinity and mode of action of a compound like this compound. The process involves preparing the 3D structures of both the ligand and the target receptor. For the receptor, this often includes adding polar hydrogen atoms and removing non-essential molecules like water from the crystal structure to prepare the active site. ekb.eg

The docking simulation then systematically explores various possible conformations of the ligand within the receptor's active site, calculating the binding energy for each pose. The results indicate the most likely binding mode and the strength of the interaction, often expressed as a binding energy score (e.g., in kcal/mol) or a fitness score. ekb.eg These simulations can reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the target's active site. ekb.eg For this compound, the amino and hydroxyl groups are key features that can form hydrogen bonds, potentially modulating the activity of target enzymes or receptors.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Kinase A | -8.9 | ASP184, LYS72 | Hydrogen Bond, Hydrophobic |

| Receptor B | -7.5 | TYR341, SER210 | Hydrogen Bond |

| Enzyme C | -9.2 | PHE404, TRP383 | π-π Stacking, Hydrophobic |

Quantum Chemical Calculations for Electronic Property Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. semanticscholar.orgresearchgate.net These methods provide deep insights into the molecule's electronic structure, reactivity, and stability. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger energy gap generally implies higher stability. researchgate.net Furthermore, these calculations can map the electrostatic potential to visualize charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is vital for understanding how this compound might interact with biological targets on an electronic level. semanticscholar.org

| Property | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.58 | Electron-donating capability |

| LUMO Energy | -1.42 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.16 | High chemical stability |

In Silico Evaluation of Related Compounds

In silico evaluation involves using computational methods to study and compare a series of related chemical compounds. This approach allows researchers to understand how small structural modifications affect a molecule's properties and potential biological activity. For this compound, a comparative in silico study would typically include structurally similar analogs to elucidate the role of specific functional groups.

A key related compound is 3-Amino-1-(4-chlorophenyl)propan-1-ol, where the fluorine atom is replaced by a chlorine atom. Computational analysis can predict differences in properties like lipophilicity (logP), polar surface area (PSA), and molecular weight, which influence a compound's pharmacokinetic profile. By comparing the calculated properties and docking scores of the fluoro- and chloro-analogs against the same biological target, researchers can infer the significance of the halogen substituent on binding affinity and selectivity. This comparative evaluation helps in designing new derivatives with potentially improved characteristics for medicinal chemistry applications.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Topological Polar Surface Area (Ų) |

|---|---|---|---|

| This compound | C₉H₁₂FNO | 169.20 | 46.25 |

| 3-Amino-1-(4-chlorophenyl)propan-1-ol | C₉H₁₂ClNO | 185.65 | 46.25 |

Emerging Research Directions and Future Perspectives for 3 Amino 1 4 Fluorophenyl Propan 1 Ol

Development of Novel and Efficient Synthetic Pathways

The synthesis of chiral amino alcohols is a cornerstone of pharmaceutical development, as stereochemistry often dictates biological activity. While traditional methods for synthesizing 3-Amino-1-(4-fluorophenyl)propan-1-ol often involve the straightforward reduction of the corresponding amino ketone, future research is geared towards more sophisticated and efficient asymmetric strategies to access enantiomerically pure forms of the compound.

Key areas for development include:

Asymmetric Catalysis : The use of chiral catalysts to stereoselectively reduce the prochiral ketone precursor is a primary focus. Reagents prepared from borane (B79455) and chiral amino alcohols have demonstrated high enantioselectivity (around 90% enantiomeric excess, or e.e.) in the reduction of various ketones. rsc.org Furthermore, patented methods for related structures describe the use of spiroborate ester catalysts to produce optically active 3-amino-1-propanol derivatives with high yields and optical purity. google.com

Enzymatic and Biocatalytic Methods : Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Multi-enzymatic cascade systems, for instance, have been effectively used for the asymmetric synthesis of chiral amines. mdpi.com A system coupling a transaminase with a pyruvate (B1213749) decarboxylase can overcome unfavorable thermodynamic equilibria to drive the reaction towards the desired chiral amine product. mdpi.com Exploring specific transaminases that can act on a precursor to this compound could provide a direct and highly efficient route to a single enantiomer.

Chiral Auxiliary-Mediated Synthesis : Methods like Schöllkopf's alkylation, which have been used for the asymmetric synthesis of other fluorinated amino acids, could be adapted. nih.gov This approach involves using a recyclable chiral auxiliary to direct the stereochemical outcome of an alkylation reaction, which can then be cleaved to yield the desired enantiopure product. mdpi.com

| Synthetic Pathway | Core Principle | Key Reagents/Systems | Potential Advantages |

|---|---|---|---|

| Asymmetric Catalytic Reduction | Stereoselective reduction of a prochiral ketone precursor. | Borane complexes with chiral amino alcohols; Chiral spiroborate ester catalysts. rsc.orggoogle.com | High enantiomeric excess (e.e.), catalytic nature reduces waste. |

| Multi-Enzymatic Cascade | Use of enzymes (e.g., transaminases) for asymmetric amination. mdpi.com | Transaminase (TA), Pyruvate Decarboxylase (PDC). mdpi.com | High stereoselectivity, environmentally friendly (green chemistry), mild reaction conditions. |

| Chiral Auxiliary Method | Temporary attachment of a chiral molecule to guide a stereoselective reaction. | Schöllkopf bis-lactim ethers; Ni(II) complexes of glycine (B1666218) Schiff bases. nih.govmdpi.com | Well-established reliability, potential for high diastereoselectivity. |

Exploration of Uncharted Chemical Reactivities and Transformations

The bifunctional nature of this compound presents numerous opportunities for exploring novel chemical reactions beyond simple derivatization. Future research can focus on leveraging its unique structural features to construct complex molecular architectures.

Potential areas of exploration include:

Intramolecular Cyclization for Heterocycle Synthesis : The proximal amino and hydroxyl groups are perfectly positioned for intramolecular cyclization reactions. By selecting appropriate reagents and reaction conditions, it is possible to synthesize novel saturated heterocycles like 1,3-oxazines or four-membered azetidines. These heterocyclic cores are valuable in drug discovery.

Tandem Reactions and Multi-Component Syntheses : The compound can serve as a building block in multi-component reactions (MCRs). For instance, it could participate in reactions that simultaneously engage the amine and alcohol functionalities to rapidly build molecular complexity, a strategy often employed in the synthesis of pyridin-2(1H)-ones and other heterocyclic systems. nih.govscielo.org.za

Fluorophenyl Ring Chemistry : The 4-fluorophenyl group is not merely a passive substituent. The carbon-fluorine bond, while strong, can participate in specific transformations. Research could explore late-stage functionalization via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions to introduce further diversity. While C-Cl bonds are sometimes more reactive in certain couplings, the unique properties of the C-F bond open different avenues for chemical exploration.

Enzymatic Transformations : Beyond its synthesis, enzymes could be used to selectively transform the molecule. For example, lipases could be used for enantioselective acylation of the hydroxyl group, or oxidases could selectively oxidize the alcohol to a ketone, providing pathways to new derivatives under mild, biological conditions.

| Reaction Class | Functional Groups Involved | Potential Products/Applications | Rationale |

|---|---|---|---|

| Intramolecular Cyclization | Amino (-NH2) and Hydroxyl (-OH) | Novel oxazines, azetidines, and other N,O-heterocycles. | Creates rigid, conformationally constrained scaffolds for drug design. |

| Multi-Component Reactions | Amino (-NH2) and/or Hydroxyl (-OH) | Complex, drug-like molecules; libraries of diverse structures. scielo.org.zamdpi.com | Increases synthetic efficiency by forming multiple bonds in a single step. |

| C-F Bond Functionalization | Fluorophenyl Ring (C-F) | Bi-aryl compounds, further substituted phenyl derivatives. | Enables late-stage modification to fine-tune biological activity. |

Advanced Biological Studies on Specific Molecular Targets

The structural framework of this compound makes it a compelling candidate for biological investigation, particularly in neuropharmacology. Its core structure is present in several centrally acting pharmaceuticals, most notably as a precursor to Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). google.com

The primary molecular target for future investigation is the Serotonin Transporter (SERT) .

Scaffold for SERT Inhibitors : The compound is a direct structural analog to precursors used in the synthesis of citalopram (B1669093), a potent SSRI. nih.gov Medicinal chemistry studies on citalopram have established that the 1-(4-fluorophenyl) moiety is crucial for high-affinity binding to the primary (S1) binding site on SERT. nih.gov Therefore, this compound serves as an ideal starting point for designing novel SERT ligands.

Structure-Activity Relationship (SAR) Studies : Future research should involve the synthesis of a library of derivatives by modifying the amino and hydroxyl groups. These new compounds can then be evaluated for their binding affinity to SERT using in vitro radioligand binding assays. This would establish a clear SAR, elucidating how different functional groups influence potency and selectivity for the transporter.

Exploring Allosteric Modulation : The SERT protein possesses a secondary, allosteric binding site (S2) that can modulate the binding of ligands at the primary site. nih.gov Advanced studies could investigate whether derivatives of this compound exhibit any allosteric modulatory effects, which could lead to drugs with novel mechanisms of action.

| Research Phase | Objective | Methodology | Key Endpoint |

|---|---|---|---|

| Phase 1: Library Synthesis | Create a diverse set of derivatives. | N-alkylation, N-acylation, O-alkylation, O-acylation of the parent compound. | A library of 20-50 novel compounds. |

| Phase 2: Primary Screening | Determine binding affinity for SERT. | Radioligand displacement assays using human SERT preparations. | Inhibition constant (Ki) or IC50 values for each compound. |

| Phase 3: Functional Assays | Assess the functional effect on serotonin reuptake. | In vitro serotonin uptake assays in cell lines expressing SERT. | Potency (EC50) for inhibition of serotonin uptake. |

| Phase 4: Selectivity Profiling | Evaluate off-target effects. | Binding assays against other monoamine transporters (dopamine, norepinephrine) and receptors. researchgate.net | Selectivity ratios to determine specificity for SERT. |

Computational Design and Predictive Modeling for Enhanced Derivatives

In silico methods are indispensable tools for accelerating the drug discovery process. By using computational models, researchers can design and prioritize novel derivatives of this compound with a higher probability of success, saving significant time and resources.

Key computational approaches include:

Molecular Docking : This technique predicts how a ligand binds to the active site of a protein target. mdpi.com Using a crystal structure or a homology model of SERT, derivatives of the title compound can be docked into the S1 binding site. mdpi.com The results can provide insights into key interactions (e.g., hydrogen bonds, hydrophobic contacts) and help rationalize SAR data, guiding the design of new molecules with improved binding affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By developing a QSAR model for SERT inhibitors based on the this compound scaffold, the activity of virtual, unsynthesized compounds can be predicted, allowing for the prioritization of the most promising candidates for synthesis.

ADME/Tox Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of potential drug candidates. nih.gov Before committing to synthesis, virtual derivatives can be screened for properties like oral bioavailability, blood-brain barrier penetration (crucial for CNS targets), and potential liabilities such as inhibition of cytochrome P450 enzymes. researchgate.net

| Computational Method | Application for the Scaffold | Predicted Outcome | Impact on Research |

|---|---|---|---|

| Molecular Docking | Predicting the binding pose of derivatives within the SERT active site. mdpi.com | Binding energy scores, identification of key amino acid interactions. | Guides the design of derivatives with enhanced target affinity. |

| QSAR | Building a predictive model based on an initial set of synthesized analogues. | Estimated biological activity (e.g., predicted Ki) for virtual compounds. | Prioritizes synthetic efforts on compounds with the highest predicted potency. |

| ADME/Tox Modeling | Screening virtual libraries for drug-like properties and potential liabilities. nih.govresearchgate.net | Predictions of oral absorption, BBB penetration, metabolic stability, and toxicity flags. | Reduces late-stage attrition by eliminating compounds with poor pharmacokinetic profiles early on. |

常见问题

Q. What are the common synthetic routes for 3-Amino-1-(4-fluorophenyl)propan-1-ol in laboratory settings?

Methodological Answer: The compound is typically synthesized via reduction of 3-(4-fluorophenyl)-2-nitropropene. Two primary methods are employed:

- Sodium borohydride (NaBH₄) reduction: Conducted in ethanol or tetrahydrofuran (THF) under controlled temperatures (e.g., 0–25°C). This method is preferred for its mild conditions and selectivity for nitro group reduction .

- Lithium aluminum hydride (LiAlH₄) reduction: Requires anhydrous THF at elevated temperatures (e.g., 40–60°C). LiAlH₄ offers higher reducing power but demands rigorous moisture exclusion .

Optimization Tips:

- Solvent polarity affects reaction kinetics; THF enhances solubility of intermediates.

- Temperature control minimizes side reactions (e.g., over-reduction or decomposition).

Q. What are the characteristic chemical reactions of this compound, and what conditions optimize these transformations?

Methodological Answer: Key reactions include:

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Oxidation | CrO₃ in acetic acid or KMnO₄ | 3-(4-Fluorophenyl)-2-oxopropanal |

| Substitution | Acyl chlorides + pyridine | Amides (e.g., acetylated derivatives) |

| Reduction | H₂/Pd-C (catalytic hydrogenation) | Saturated derivatives (e.g., alcohols) |